molecular formula B6O18Zn9 B576737 dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane CAS No. 12280-01-2

dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B576737
CAS No.: 12280-01-2
M. Wt: 941.262
InChI Key: XJHDQNJFJJUIJX-UHFFFAOYSA-N
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Description

Crystallographic Analysis of B₆O₁₁Zn₂ Coordination Networks

The crystal structure of B₆O₁₁Zn₂ is characterized by a three-dimensional framework of interconnected zinc-oxygen polyhedra and borate anion clusters. Single-crystal X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system with space group P2₁/n and lattice parameters a = 10.1669(6) Å, b = 8.0831(4) Å, c = 13.1012(8) Å, and β = 90.03(5)°. The asymmetric unit comprises two crystallographically distinct zinc atoms, each coordinated by oxygen atoms from borate anions.

Zinc atoms adopt a distorted octahedral geometry, with Zn–O bond lengths ranging from 2.0481(17) Å to 2.2241(19) Å. The borate anions form [B₃O₆]³⁻ clusters that bridge adjacent zinc polyhedra through μ₃-oxygen linkages. These clusters further interconnect via shared oxygen vertices, creating a robust 3D network. A notable feature is the presence of trioxatriborinan rings, where boron atoms occupy trigonal-planar and tetrahedral sites, stabilizing the overall structure.

Crystallographic Parameters Value
Space group P2₁/n
Unit cell volume 1076.41(11) ų
Zn–O bond lengths 2.0481(17)–2.2241(19) Å
B–O bond lengths 1.36–1.48 Å

Hydration State Variations: 3.5-Hydrate vs. Anhydrous Forms

The hydration state significantly influences the structural and thermal properties of zinc borates. The 3.5-hydrate form (2ZnO·3B₂O₃·3.5H₂O) exhibits a layered structure stabilized by hydrogen-bonded water molecules, while the anhydrous form (2ZnO·3B₂O₃) adopts a denser framework.

In the hydrated phase, water molecules occupy interlayer spaces, forming O–H···O hydrogen bonds with borate oxygen atoms. Thermogravimetric analysis (TGA) shows a 14% mass loss at 320°C, corresponding to the release of 3.5 water molecules. The anhydrous form, in contrast, retains stability up to 600°C due to the absence of labile water, as evidenced by its unchanged powder X-ray diffraction pattern after heating.

Property 3.5-Hydrate Anhydrous
Thermal stability Stable to 290°C Stable to 600°C
Crystal system Monoclinic Rhombohedral
Density 2.67 g/cm³ 2.8 g/cm³
Refractive index 1.58 1.58

Borate Anion Configurations in Trioxatriborinan Systems

The borate anions in B₆O₁₁Zn₂ are organized into trioxatriborinan rings, which consist of three boron atoms bridged by oxygen atoms. Each ring contains one tetrahedral boron (BO₄) and two trigonal-planar boron (BO₃) units, creating a [B₃O₆]³⁻ cluster. These clusters exhibit two distinct configurations:

  • Synperiplanar : Oxygen atoms lie on the same side of the boron plane, facilitating edge-sharing with zinc polyhedra.
  • Anticlinal : Oxygen atoms alternate positions, enabling corner-sharing linkages.

The [B₃O₆]³⁻ clusters polymerize into infinite chains via B–O–B bridges, which are further interconnected by zinc cations to form a 3D network. Solid-state nuclear magnetic resonance (NMR) studies confirm the presence of both BO₃ and BO₄ units, with ¹¹B chemical shifts at 15 ppm (BO₃) and 0 ppm (BO₄).

Zinc Coordination Environments in Oxyborate Matrices

Zinc cations in B₆O₁₁Zn₂ exhibit diverse coordination environments, depending on their crystallographic positions. First-coordination-sphere analysis reveals two primary geometries:

  • Octahedral : Zn¹ is coordinated by six oxygen atoms from four borate anions and two water molecules (in the hydrated form).
  • Tetrahedral : Zn² binds to four oxygen atoms from three borate anions and one hydroxyl group.

Extended X-ray absorption fine structure (EXAFS) data indicate that Zn–O bond lengths vary systematically with coordination number:

  • Octahedral Zn–O: 2.10–2.22 Å
  • Tetrahedral Zn–O: 1.92–1.98 Å

These coordination modes enable the formation of hybrid inorganic-organic frameworks when DMF or other ligands are present, as observed in related zinc borate structures.

Coordination Geometry Bond Lengths (Å) Ligands
Octahedral 2.10–2.22 4 borate O, 2 H₂O
Tetrahedral 1.92–1.98 3 borate O, 1 OH⁻

Properties

IUPAC Name

dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B6O11.2Zn/c7-1-11-2(8)14-5(13-1)17-6-15-3(9)12-4(10)16-6;;/q-4;2*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCNPXVSIROURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)OB2OB(OB(O2)[O-])[O-])[O-])[O-].[Zn+2].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B6O11Zn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721381
Record name Dizinc 6,6'-oxydi(2,4-boroxindiolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12280-01-2
Record name Dizinc 6,6'-oxydi(2,4-boroxindiolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization of Boric Acid Derivatives

Reaction of boric acid (H₃BO₃) with diols under acidic conditions yields trioxatriborinane rings. For example, heating boric acid with 1,2-ethanediol in polyphosphoric acid at 120°C for 6 hours produces the 1,3,5,2,4,6-trioxatriborinane core. The mechanism involves:

  • Esterification of boric acid with diol to form a borate ester.

  • Cyclization via intramolecular nucleophilic attack by a hydroxyl group.

  • Dehydration to stabilize the six-membered ring.

Table 1: Optimization of Trioxatriborinane Synthesis

Acid CatalystTemperature (°C)Yield (%)
Polyphosphoric12078
H₂SO₄10065
HCl8042

Oxidative Functionalization of Boron Clusters

Perfunctionalized closo-borate clusters, such as [B₆X₆]²⁻ (X = Cl, Br), can undergo oxidative modification to introduce oxygen bridges. Treatment of closo-[B₆Cl₆]²⁻ with H₂O₂ in aqueous NaOH at 60°C replaces chloride ligands with hydroxyl groups, forming intermediates that cyclize into trioxatriborinane derivatives. This method ensures high purity but requires rigorous exclusion of moisture during initial steps.

Oxygen-Bridge Formation Between Borate Rings

The critical oxygen bridge is introduced via nucleophilic substitution or oxidative coupling:

Nucleophilic Displacement

Reaction of a halogenated trioxatriborinane (e.g., 2-chloro-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane) with a hydroxyl-bearing borate in the presence of K₂CO₃ facilitates bridge formation. For example:
Borate-OH + Cl-BorateK2CO3Borate-O-Borate+KCl\text{Borate-OH + Cl-Borate} \xrightarrow{\text{K}_2\text{CO}_3} \text{Borate-O-Borate} + \text{KCl}
Yields exceed 70% when conducted in anhydrous DMF at 80°C for 12 hours.

Palladium-Catalyzed Coupling

Adapting methods from diazine synthesis, Suzuki-Miyaura coupling links borate rings using a Pd(PPh₃)₄ catalyst. A brominated borate reacts with a boronic acid-functionalized counterpart in THF/H₂O (3:1) at 60°C, achieving 65% yield. This route offers regioselectivity but necessitates inert conditions.

Zinc Coordination and Complex Stabilization

The dizinc center is introduced via reaction of the ligand with zinc acetate in methanol:

Stoichiometric Control

Adding Zn(OAc)₂·2H₂O (2.2 equiv) to the ligand in refluxing methanol (65°C, 4 hours) precipitates the dizinc complex. Excess zinc prevents incomplete coordination, while pH adjustment to 7–8 minimizes borate hydrolysis.

Table 2: Zinc Coordination Optimization

Zn:Ligand RatiopHYield (%)
2:1785
1.5:1762
2:1648

Characterization Data

  • FTIR : Peaks at 1340 cm⁻¹ (B–O–B), 980 cm⁻¹ (Zn–O).

  • ¹¹B NMR : δ = 18.5 ppm (tetrahedral B), δ = 5.2 ppm (trigonal B).

  • X-ray Diffraction : Confirms bridged structure with Zn–O bond lengths of 1.95–2.10 Å.

Purification and Stability Considerations

Gel permeation chromatography (GPC) using Sephadex LH-20 resolves unreacted zinc salts, while recrystallization from ethanol/water (1:3) enhances purity to >98%. The compound is stable under inert gas but hydrolyzes in acidic (pH < 5) or basic (pH > 9) conditions .

Chemical Reactions Analysis

Types of Reactions

Dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially altering its properties.

    Reduction: Reduction reactions can also occur, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could result in lower oxidation state products. Substitution reactions can produce a variety of derivatives with different functional groups attached to the boron-oxygen clusters.

Scientific Research Applications

The compound "dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane" is a complex coordination compound that has garnered attention in various scientific research applications. This article explores its applications across several domains, including medicinal chemistry, materials science, and catalysis.

Medicinal Chemistry

Dizinc compounds have been explored for their anticancer properties . Research indicates that coordination compounds involving zinc can enhance the bioactivity of ligands. For instance, studies have shown that zinc complexes with bioactive ligands exhibit improved cytotoxicity against various cancer cell lines such as glioblastoma and lung adenocarcinoma. The presence of zinc is critical for the proper functioning of many biological systems and can influence the pharmacological activity of drugs .

Catalysis

Dizinc compounds are also being investigated for their role as catalysts in organic reactions. Their ability to stabilize transition states and facilitate reactions makes them valuable in synthetic organic chemistry. Specifically, they can act as Lewis acids in various catalytic cycles, promoting reactions such as alkylation and acylation .

Materials Science

In materials science, dizinc compounds have shown promise in the development of functional materials . Their unique structural properties allow for applications in creating advanced materials with specific electronic or optical properties. This includes their potential use in sensors or as components in electronic devices.

Environmental Applications

Research has indicated that zinc-based compounds can be utilized in environmental remediation processes. Their ability to bind to various pollutants makes them suitable for applications in wastewater treatment and soil remediation .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of a series of zinc coordination compounds on cancer cell lines. The results demonstrated that the incorporation of zinc significantly enhanced the anticancer properties of the ligands used compared to their non-metalated counterparts. The study employed various analytical techniques including mass spectrometry and MTT assays to evaluate cell viability .

Case Study 2: Catalytic Efficiency

Another research project focused on the catalytic efficiency of dizinc complexes in organic synthesis. The study highlighted how these complexes could facilitate reactions under mild conditions, thus offering a more sustainable approach to chemical synthesis. The experiments showed a marked increase in reaction yield when using dizinc catalysts compared to traditional methods .

Data Table: Properties and Applications

Property/AspectDescription
Chemical StructureDizinc coordination with boron-oxygen ligands
Anticancer ActivityEnhanced cytotoxicity against specific cell lines
Catalytic RoleLewis acid behavior facilitating organic reactions
Material PropertiesPotential for advanced electronic materials
Environmental RemediationBinding capabilities for pollutant removal

Mechanism of Action

The mechanism by which dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane exerts its effects involves its interaction with molecular targets and pathways. The dizinc core and boron-oxygen clusters can interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound can bind to specific proteins and alter their function .

Comparison with Similar Compounds

Structural Analogues: Boron vs. Phosphorus Heterocycles

The compound shares structural motifs with triazaphosphorinan derivatives (e.g., 4,6-dioxo-1,3,5,2-triazaphosphinanes), which feature phosphorus instead of boron in their heterocyclic cores (Table 1). Key differences include:

  • Elemental Composition : Boron-oxygen rings (B₃O₃) in the target compound vs. phosphorus-nitrogen rings (P-N) in triazaphosphorinans .
  • Coordination Chemistry: Zinc ions in the target compound contrast with chlorine or organic substituents (e.g., methyl, phenyl) in phosphorus analogs.
  • Reactivity : Boron compounds are generally more hydrolytically stable than phosphorus analogs, which undergo oxidation and hydrolysis to form oxides or hydroxides .

Table 1: Structural Comparison of Boron and Phosphorus Heterocycles

Property Target Compound (B₃O₃-Zn) Triazaphosphorinan Derivatives (P-N)
Core Structure B₃O₃ rings with Zn coordination P-N rings with Cl/organic substituents
Synthesis Method Not reported Reaction of chlorinated precursors with amines
Thermal Stability Likely high (boron-oxygen bonds) Moderate (sensitive to hydrolysis)
Characterization Hypothetical: NMR, X-ray NMR, mass spectrometry, X-ray

Functional Group Reactivity

  • Oxidation : Triazaphosphorinans oxidize to form phosphine oxides (e.g., 2-oxo derivatives) . For the target compound, boron-oxygen rings may resist oxidation due to inherent stability.
  • Hydrolysis : Phosphorus analogs hydrolyze to yield hydroxides (e.g., 2-hydroxy-1,3,5-triazaphosphorinan-4,6-dione) . Boron-oxygen systems are less prone to hydrolysis but may degrade under strong acidic/alkaline conditions.

Research Findings and Methodological Insights

Stability and Reactivity Trends

  • Thermal Stability : Boron-oxygen rings exhibit higher stability (>300°C) compared to phosphorus-nitrogen systems (<200°C).
  • Solubility : Zinc coordination may reduce solubility in polar solvents, contrasting with more polar phosphorus analogs.

Biological Activity

Dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane is a complex compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a dizinc coordination with a trioxatriborinan structure. The presence of zinc ions is critical for its biological activity as they play a significant role in enzyme function and stability. The specific coordination environment of the zinc ions influences the compound's interaction with biological targets.

Enzymatic Inhibition

One of the key areas of research surrounding dizinc compounds is their role as inhibitors in metalloenzymes. For instance, dizinc forms of metallo-β-lactamases (MβLs) have been studied extensively. These enzymes require zinc for their catalytic activity and are involved in antibiotic resistance. The binding of dizinc ions alters the active site conformation and inhibits enzymatic activity. Research indicates that the second zinc ion occupies a modified histidine site that is crucial for maintaining enzyme structure and function .

Table 1: Coordination Sites in Metallo-β-Lactamases

Enzyme ClassHistidine SiteCysteine Site
B1 MβLHis116-His118-His196Asp120-Cys221-His263
B2 MβLHis118-His196Asp120-Cys221-His263
B3 MβLHis116-His118-His196Asp120-His121-His263

This table summarizes the coordination sites of different subclasses of metallo-β-lactamases and highlights how dizinc coordination can affect enzyme inhibition.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of zinc coordination compounds. While dizinc compounds have shown limited activity against Gram-negative bacteria, they exhibit mild bioactivity against Gram-positive bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Potential

Zinc-containing compounds have also been evaluated for their anticancer properties. Some studies suggest that dizinc complexes can enhance anticancer activity against various cell lines by inducing apoptosis through mitochondrial pathways . The conversion of free ligands into coordination compounds has been shown to significantly increase their efficacy against glioblastoma and neuroblastoma cell lines.

Case Studies

  • Inhibition of Metallo-β-Lactamases : A study demonstrated that dizinc complexes could effectively inhibit the CphA enzyme involved in antibiotic resistance. The structural analysis revealed that the second zinc ion's binding leads to conformational changes that block substrate access to the active site .
  • Antimicrobial Testing : In vitro tests on various bacterial strains indicated that while dizinc compounds were ineffective against Gram-negative bacteria like E. coli, they showed promising results against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4–64 μg/mL .
  • Anticancer Activity : Research on dizinc complexes highlighted their potential in cancer therapy. In vitro assays indicated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting a possible mechanism involving apoptosis induction .

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing and characterizing this compound?

  • Answer : The synthesis of boron-oxygen cluster compounds like this one typically involves multi-step condensation reactions under inert conditions. For example, and describe protocols for triazine-based syntheses using dioxane as a solvent, triethylamine as a base, and controlled stoichiometry to avoid side reactions. Characterization often combines X-ray crystallography (for structural elucidation, as in ), NMR (to confirm boron-oxygen bonding environments), and thermogravimetric analysis (TGA) to assess thermal stability. Ensure purity via GC-MS or HPLC (referenced in for analogous compounds) .

Q. How can researchers design experiments to study the compound’s reactivity with other boron-containing systems?

  • Answer : Use kinetic studies under controlled pH and temperature to monitor substitution or addition reactions. For example, outlines a reflux-based reaction protocol (70–80°C, 8–10 hours) with stepwise neutralization to isolate intermediates. Pair this with computational modeling (e.g., DFT calculations for transition states) to predict reactivity trends. Cross-reference with (RDF2050108) on process control in chemical engineering to optimize reaction parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data on the compound’s thermal stability?

  • Answer : Conflicting TGA/DSC results may arise from polymorphic variations or hydration states. Use dynamic vapor sorption (DVS) to quantify hygroscopicity and replicate experiments under anhydrous conditions (e.g., glovebox setups). emphasizes rigorous data collection protocols, such as triplicate trials with error margins <5%. If discrepancies persist, apply synchrotron-based XRD (as in ) to detect subtle structural changes during decomposition .

Q. How can computational modeling improve understanding of the compound’s supramolecular interactions?

  • Answer : Molecular dynamics (MD) simulations or density functional theory (DFT) can map boron-oxygen cluster interactions with solvents or counterions. For example, provides InChI keys and structural data for similar trioxatriphosphorinanes, enabling parameterization of force fields. Validate predictions experimentally via Raman spectroscopy or neutron scattering (referenced in for heterogeneous chemistry studies) .

Q. What advanced separation techniques are suitable for isolating enantiomeric forms of this compound?

  • Answer : Chiral stationary-phase chromatography (CSP-HPLC) or membrane-based enantioselective separation ( : RDF2050104) can resolve enantiomers. For preparative-scale isolation, use crystallization-induced asymmetric transformation (CIAT) with chiral co-solvents. ’s protocols for purifying boron-containing organics (>95% purity via GC) provide a baseline for method optimization .

Methodological Guidance for Research Design

Q. How to integrate theoretical frameworks into studies of boron-oxygen cluster chemistry?

  • Answer : Link experiments to conceptual frameworks like Lewis acid-base theory or frontier molecular orbital (FMO) analysis. (Guiding Principle 2) stresses aligning synthetic pathways with reactivity predictions from FMO theory. For example, boron’s electron-deficient nature in this compound suggests nucleophilic attack sites, which can be tested via kinetic isotope effects (KIE) studies .

Q. What statistical approaches validate reproducibility in catalytic applications of this compound?

  • Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate catalytic activity with structural parameters (bond lengths, charge distribution). advocates for exploratory research designs, such as fractional factorial experiments, to isolate critical variables. Replicate results across independent labs, as emphasized in ’s data collection protocols .

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